Lipophilicity (LogP) Differentiation: 5-Fluoro-3-isopropyl-1H-indole vs. Non-Fluorinated and Non-Isopropylated Analogs
The computed LogP of 5-Fluoro-3-isopropyl-1H-indole (ACD/LogP = 3.62 ; XLogP3 = 3.7 [1]) represents a substantial increase in lipophilicity relative to the non-fluorinated analog 3-isopropyl-1H-indole (estimated LogP ~3.0 based on 3-alkylindole baseline [2]) and the non-isopropylated analog 5-fluoro-1H-indole (LogP = 2.4 [3]).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 3.62; XLogP3 3.7 |
| Comparator Or Baseline | 3-isopropyl-1H-indole (LogP ~3.0); 5-fluoro-1H-indole (LogP 2.4) |
| Quantified Difference | ΔLogP ≈ 0.6 vs. 3-isopropyl analog; ΔLogP ≈ 1.3 vs. 5-fluoro analog |
| Conditions | Computed values (ACD/Labs Percepta and XLogP3 algorithms) |
Why This Matters
A 0.6–1.3 unit increase in LogP translates to approximately 4–20 fold higher predicted membrane permeability, directly impacting oral bioavailability potential in lead optimization.
- [1] PubChem. (2025). 5-Fluoro-3-isopropyl-1H-indole. PubChem CID 58657515. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-3-isopropyl-1H-indole View Source
- [2] PhytoBank. (2015). 3-isopropyl-1H-indole (PHY0060708). Retrieved from https://phytobank.ca View Source
- [3] PubChem. (2025). 5-Fluoro-1H-indole. PubChem CID 7737. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-1H-indole View Source
